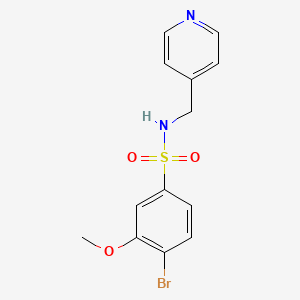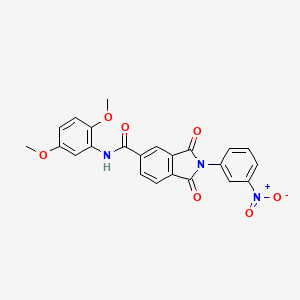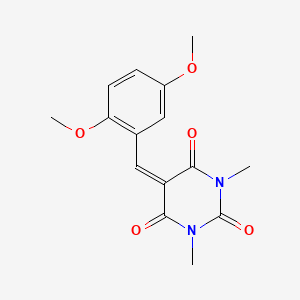![molecular formula C16H17ClN2OS B5204897 N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea](/img/structure/B5204897.png)
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-N'-{2-[(4-methylphenyl)thio]ethyl}urea, commonly known as CMPTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPTU is a urea derivative that has been synthesized through various methods.
作用機序
CMPTU exerts its inhibitory effect on the TRPM8 channel by binding to a specific site on the channel protein. This binding results in a conformational change in the protein that prevents the influx of calcium ions, which are necessary for the activation of the channel. The inhibition of TRPM8 by CMPTU has been shown to have various physiological effects, such as reducing pain and inflammation.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on TRPM8, CMPTU has been shown to have various other biochemical and physiological effects. For example, CMPTU has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. CMPTU has also been shown to reduce the levels of reactive oxygen species (ROS) in cells, which are implicated in various pathological processes such as inflammation and cancer.
実験室実験の利点と制限
One of the major advantages of using CMPTU in lab experiments is its selectivity for the TRPM8 channel. This selectivity allows researchers to study the physiological and pathological roles of TRPM8 without affecting other related channels. However, one of the limitations of using CMPTU is its relatively low potency compared to other TRPM8 inhibitors. This low potency may limit its usefulness in certain experiments.
将来の方向性
There are various future directions for the study of CMPTU. One area of research is the development of more potent TRPM8 inhibitors based on the structure of CMPTU. Another area of research is the study of the physiological and pathological roles of TRPM8 in various tissues and diseases. Additionally, the potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
Conclusion:
In conclusion, CMPTU is a urea derivative that has been extensively studied for its potential applications in scientific research. CMPTU has been shown to selectively inhibit the TRPM8 ion channel, which is involved in various physiological processes such as pain, inflammation, and cancer. CMPTU also has various other biochemical and physiological effects, such as inducing apoptosis and reducing ROS levels. While CMPTU has advantages such as its selectivity for TRPM8, its relatively low potency may limit its usefulness in certain experiments. The potential therapeutic applications of CMPTU in the treatment of pain, inflammation, and cancer warrant further investigation.
合成法
The synthesis of CMPTU can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-chloroaniline with 4-methylphenyl isothiocyanate to form the intermediate 3-chlorophenylthiourea. This intermediate is then reacted with ethyl chloroformate to form the final product, CMPTU.
科学的研究の応用
CMPTU has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its use as a selective inhibitor of the TRPM8 ion channel. TRPM8 is a calcium channel that is involved in the sensation of cold temperatures and is also implicated in various physiological processes such as pain, inflammation, and cancer. CMPTU has been shown to selectively inhibit the TRPM8 channel without affecting other related channels, making it a valuable tool for studying the physiological and pathological roles of TRPM8.
特性
IUPAC Name |
1-(3-chlorophenyl)-3-[2-(4-methylphenyl)sulfanylethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2OS/c1-12-5-7-15(8-6-12)21-10-9-18-16(20)19-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCFVNUPDZORKED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-{2-[(4-methylphenyl)sulfanyl]ethyl}urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5204824.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)

![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)
![4-[(2-methoxy-5-nitrophenyl)hydrazono]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B5204872.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5204873.png)

![methyl 1-{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}-L-prolinate](/img/structure/B5204879.png)
![4-(2-{3-chloro-4-[(4-chlorobenzyl)oxy]-5-methoxyphenyl}-1-cyanovinyl)benzonitrile](/img/structure/B5204892.png)
![4-[3-(4-bromo-2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5204903.png)
![3-(5H-indeno[1,2-b]pyridin-5-ylidene)-5-phenyl-2(3H)-furanone](/img/structure/B5204906.png)